molecular formula C25H26N6O B10887846 3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10887846
M. Wt: 426.5 g/mol
InChI Key: VRZXVOHXICKZAR-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C24H28N8O . This compound is notable for its unique structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as cyclization, alkylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3,6-DICYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,6-DICYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

3,6-dicyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H26N6O/c1-2-30-15-16(14-27-30)13-26-25(32)20-12-21(17-8-9-17)28-24-22(20)23(18-10-11-18)29-31(24)19-6-4-3-5-7-19/h3-7,12,14-15,17-18H,2,8-11,13H2,1H3,(H,26,32)

InChI Key

VRZXVOHXICKZAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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